molecular formula C12H22BrNO3 B11976581 N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine CAS No. 94230-82-7

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine

Cat. No.: B11976581
CAS No.: 94230-82-7
M. Wt: 308.21 g/mol
InChI Key: SKIOHEOZWHHOCD-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound characterized by the presence of a bromine atom, a methyl group, and a leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves the reaction of 2-bromo-4-methylpentanoic acid with DL-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bromine, acetic acid, and a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product. Safety measures are also implemented to handle the bromine reagent and other hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-(2-hydroxy-4-methyl-1-oxopentyl)-DL-leucine or other substituted derivatives.

    Oxidation: Formation of 2-bromo-4-methylpentanoic acid or corresponding ketones.

    Reduction: Formation of N-(2-bromo-4-methylpentyl)-DL-leucine.

Scientific Research Applications

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine involves its interaction with specific molecular targets within cells. The bromine atom and the leucine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methyl-1-oxopentyl)-glycine
  • N-(2-Bromo-4-methyl-1-oxopentyl)-alanine
  • N-(2-Bromo-4-methyl-1-oxopentyl)-valine

Uniqueness

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is unique due to the presence of the leucine moiety, which imparts specific biological properties not observed in its analogs.

Properties

CAS No.

94230-82-7

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17)

InChI Key

SKIOHEOZWHHOCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br

Origin of Product

United States

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